![molecular formula C12H21NO5 B2504210 2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 497060-74-9](/img/structure/B2504210.png)
2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid" is a derivative of cyclohexanecarboxylic acid, which is a structural motif found in various bioactive molecules and pharmaceuticals. The presence of the carbamoyl group suggests potential for biological activity, and the dimethoxyethyl moiety could influence the compound's solubility and reactivity.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves the reaction of appropriate aryl amines with cyclohexanecarboxylic acid derivatives under controlled conditions . The enzymatic desymmetrization of a related diester to a monoester using Candida antarctica lipase suggests that biocatalysis could be a viable approach for the synthesis of chiral centers in cyclohexanecarboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylic acid derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined by X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques could be applied to determine the molecular structure of "this compound" and to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metal ions, as seen in the synthesis of metal complexes with N-(2-carbamoylthienyl)-C-(3′-carboxy-2′-hydroxyphenyl) azetidin-2-one . The reactivity of the carbamoyl group in "this compound" could be explored in the context of forming amide bonds or reacting with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxylic acid derivatives can be influenced by their functional groups. For instance, the presence of the dimethoxyethyl group in "this compound" may affect its solubility in organic solvents and water. The compound's melting point, boiling point, and stability can be predicted based on its molecular structure and compared with similar compounds characterized in the literature, such as the novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate .
properties
IUPAC Name |
2-(2,2-dimethoxyethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-17-10(18-2)7-13-11(14)8-5-3-4-6-9(8)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYGMYXSZYVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCCCC1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.